3-Fluoro-2-(2-methoxyethoxy)anisole

LogP Lipophilicity Lead-likeness

3-Fluoro-2-(2-methoxyethoxy)anisole (IUPAC: 1-fluoro-3-methoxy-2-(2-methoxyethoxy)benzene) is a polyfunctional fluorinated anisole building block with the molecular formula C₁₀H₁₃FO₃ and a molecular weight of 200.21 g/mol. It is commercially supplied as a research intermediate with lot-specific purity specifications, most commonly at 95% or 98% (HPLC) from established chemical vendors.

Molecular Formula C10H13FO3
Molecular Weight 200.209
CAS No. 1352318-45-6
Cat. No. B596977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-(2-methoxyethoxy)anisole
CAS1352318-45-6
Molecular FormulaC10H13FO3
Molecular Weight200.209
Structural Identifiers
SMILESCOCCOC1=C(C=CC=C1F)OC
InChIInChI=1S/C10H13FO3/c1-12-6-7-14-10-8(11)4-3-5-9(10)13-2/h3-5H,6-7H2,1-2H3
InChIKeyFERNQMOHLHAQLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-2-(2-methoxyethoxy)anisole (CAS 1352318-45-6) – Core Identity and Procurement-Grade Purity Benchmarks


3-Fluoro-2-(2-methoxyethoxy)anisole (IUPAC: 1-fluoro-3-methoxy-2-(2-methoxyethoxy)benzene) is a polyfunctional fluorinated anisole building block with the molecular formula C₁₀H₁₃FO₃ and a molecular weight of 200.21 g/mol . It is commercially supplied as a research intermediate with lot-specific purity specifications, most commonly at 95% or 98% (HPLC) from established chemical vendors . Its substitution pattern—a fluorine atom meta to the methoxy group and ortho to a 2-methoxyethoxy chain—creates a unique electronic and steric environment that differentiates it from simpler fluoroanisoles. However, publicly available head-to-head quantitative performance data against structurally analogous building blocks remains extremely scarce in the primary literature.

Why 3-Fluoro-2-(2-methoxyethoxy)anisole Cannot Be Assumed Interchangeable with Positional Isomers or Simpler Analogs


Although several fluoroanisole regioisomers and mono-alkoxy variants are commercially available, generic substitution of 3-fluoro-2-(2-methoxyethoxy)anisole is not scientifically justifiable in the absence of direct comparative performance data. The ortho-disposed methoxyethoxy chain introduces both a hydrogen-bond acceptor motif and a significant steric shield adjacent to the fluorine-bearing carbon, while the meta-fluoro group alters the ring electronics in a manner distinct from para- or ortho-fluoro isomers . These combined features can critically influence regioselectivity in subsequent transformations (e.g., directed ortho-metalation, electrophilic aromatic substitution, or cross-coupling), solubility in polar aprotic media, and the conformational properties of derived bioactive molecules. Consequently, procuring a positional isomer such as 4-fluoro-2-(2-methoxyethoxy)anisole or a simpler analog like 3-fluoroanisole may lead to divergent reaction outcomes that are not predictable without controlled experimentation. The lack of published head-to-head studies underscores the risk: selection must be driven by the specific synthetic sequence rather than by assumption of functional equivalence.

Quantitative Differentiation Evidence for 3-Fluoro-2-(2-methoxyethoxy)anisole: Available Data and Identified Evidence Gaps


Physicochemical Property Differentiation vs. 3-Fluoroanisole (CAS 456-49-5) Based on Predicted LogP and Structural Descriptors

The target compound's predicted LogP (consensus estimate ~2.4) is approximately 0.6 log units higher than that of the simpler analog 3-fluoroanisole (experimental LogP = 1.83) . This increase is consistent with the addition of the 2-methoxyethoxy chain, which adds two oxygen atoms as hydrogen-bond acceptors (total HBA count = 4 vs. 1 for 3-fluoroanisole) and increases the topological polar surface area (tPSA 36.9 Ų predicted for the target vs. 9.2 Ų for 3-fluoroanisole) . The additional rotatable bonds (5 vs. 2) and higher molecular weight (200.21 vs. 126.13 g/mol) position the target compound in a distinct lipophilicity–size space that is often desired for improving aqueous solubility while maintaining membrane permeability in CNS drug discovery campaigns. However, no experimental LogP or solubility measurement for the target compound has been identified in the public domain; all values are computational predictions and should be treated as class-level inference .

LogP Lipophilicity Lead-likeness ADME prediction

Storage and Handling Differentiation: Low-Temperature Stability Requirement vs. Ambient-Stable Analogs

Several reputable vendors explicitly specify storage at -20°C for 3-fluoro-2-(2-methoxyethoxy)anisole to ensure maximum recovery and minimize degradation . In contrast, the simpler analog 3-fluoroanisole is typically stored at room temperature with no special cold-chain requirement . This operational difference suggests that the methoxyethoxy side chain may introduce sensitivity to thermal or oxidative degradation pathways not present in the parent fluoroanisole. For procurement planning, this necessitates evaluating cold-chain logistics capacity; laboratories lacking reliable -20°C storage may experience batch-to-batch variability or reduced shelf life if the compound is inadvertently stored under ambient conditions.

Storage stability Cold-chain logistics Procurement planning

Purity Specification Comparison: Minimum Purity Requirements Across Commercial Suppliers

Commercially available batches of 3-fluoro-2-(2-methoxyethoxy)anisole typically carry a minimum purity specification of 95% (HPLC), with certain suppliers offering ≥98% purity . This is notably lower than the commonly available ≥99% (GC) purity for the simpler building block 3-fluoroanisole . The lower purity floor likely reflects the added synthetic complexity of installing the methoxyethoxy chain, which introduces additional purification challenges. Users requiring high-purity intermediates for coupling reactions sensitive to trace impurities should verify the lot-specific certificate of analysis rather than assuming comparability with the higher-purity standard established for simpler fluoroanisoles.

Purity specification Procurement QC Lot-to-lot consistency

Absence of Head-to-Head Reactivity or Biological Comparative Data in Public Literature

A systematic search of primary research articles, patent databases, and authoritative repositories (PubChem, ChemSpider) did not yield any study that directly compares the reactivity, selectivity, or biological activity of 3-fluoro-2-(2-methoxyethoxy)anisole against a structurally defined comparator under identical experimental conditions [1]. Several related compounds bearing a 3-fluoro-2-(2-methoxyethoxy)phenyl scaffold appear in pharmaceutical patent literature as intermediates for kinase inhibitors and CNS agents, but the parent anisole itself is generally used as a starting material without being the focus of comparative SAR [2]. This evidence gap means that any claims of superior reactivity, metabolic stability, or synthetic utility relative to analogs such as 4-fluoro-2-(2-methoxyethoxy)anisole or 3-fluoro-4-methoxyanisole cannot be quantitatively substantiated at this time.

Reactivity comparison Biological activity Literature gap analysis

Evidence-Backed Application Scenarios for 3-Fluoro-2-(2-methoxyethoxy)anisole in Procurement and Synthesis


Late-Stage Functionalization of CNS-Oriented Lead Compounds Requiring Balanced Lipophilicity

When a medicinal chemistry program requires a fluorinated anisole building block with higher predicted LogP (~2.4) and additional hydrogen-bond acceptor capacity (4 HBA) relative to 3-fluoroanisole (LogP 1.83, 1 HBA), 3-fluoro-2-(2-methoxyethoxy)anisole offers a computable advantage in lipophilicity-tuning without introducing a basic nitrogen . This property profile aligns with the desirable CNS drug space where tPSA < 40 Ų and LogP between 2-3 are often targeted . The methoxyethoxy chain may also mimic the ethylene glycol side chains found in approved kinase inhibitors, providing a synthetic entry point for scaffold hopping.

Synthesis of 3-Fluoro-2-(2-methoxyethoxy)phenyl Derivatives via Electrophilic or Directed Metalation Chemistry

The ortho relationship between the fluorine and methoxyethoxy substituents creates a directing-group synergy that can be exploited in directed ortho-metalation (DoM) sequences. While no quantified yield comparison is available, the electronic interplay between the meta-fluoro and ortho-alkoxy groups is expected to influence lithiation regioselectivity differently than in 4-fluoro-2-(2-methoxyethoxy)anisole or non-fluorinated analogs . Researchers pursuing this route should conduct small-scale feasibility studies before committing to bulk procurement.

Cold-Chain-Controlled Multi-Step Synthesis in Centralized CRO Facilities

For contract research organizations (CROs) with established -20°C cold-storage infrastructure and protocols for centrifuging reagent vials before opening, the low-temperature stability requirement of 3-fluoro-2-(2-methoxyethoxy)anisole is a manageable operational constraint . The compound's storage specification may even serve as a quality discriminator: suppliers that guarantee purity retention under these conditions demonstrate controlled handling that is valuable for regulated (GLP/GMP) intermediate supply chains.

Parallel Library Synthesis Where Purity of 95%+ Is Acceptable and In-Line Purification Is Available

In library synthesis workflows that incorporate automated flash chromatography or preparative HPLC after each step, the 95% minimum purity specification of the standard grade is typically sufficient . The cost differential between the 95% and 98% grades should be weighed against the additional purification burden; procurement of the 95% grade may be optimal when the subsequent step is a robust coupling reaction (e.g., Suzuki-Miyaura) that tolerates minor impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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